Ortho-Bromo vs. Para-Bromo Isomer: A Critical Structural Distinction with Synthetic Implications
The ortho-bromophenyl moiety in 2-(2-Bromophenyl)propan-2-amine hydrochloride is a defining structural feature that directly impacts its chemical behavior. In contrast to its para-substituted isomer (CAS 17797-12-5), the ortho-bromine introduces significant steric hindrance around the amine-bearing carbon, influencing nucleophilicity and the compound's suitability as a substrate in cross-coupling reactions. This structural distinction is paramount for researchers designing sterically demanding catalytic cycles or probing ortho-effects in medicinal chemistry campaigns. No quantitative in vitro data directly comparing the ortho and para isomers were found, underscoring a gap in public data but highlighting the critical, non-interchangeable nature of these building blocks [1].
| Evidence Dimension | Steric and Electronic Influence of Halogen Substitution Pattern |
|---|---|
| Target Compound Data | Ortho-bromo substitution on phenyl ring |
| Comparator Or Baseline | Para-bromo substitution (CAS 17797-12-5) [2] |
| Quantified Difference | Qualitative steric and electronic difference; no direct quantitative comparison available. |
| Conditions | Structural analysis; inference from general principles of organic chemistry. |
Why This Matters
Ensures the correct isomer is procured for specific synthetic routes where ortho-substitution is mechanistically required, avoiding project failure due to isomer mis-specification.
- [1] ChemSpider. (2024). 2-(2-Bromophenyl)propan-2-amine hydrochloride. CSID:26499192. View Source
- [2] PubChem. (2026). 2-(4-Bromophenyl)propan-2-amine. PubChem Compound Summary. View Source
